molecular formula C20H27NO6S B12421921 Resveratrol 3-sulfate-d4 (triethylamine)

Resveratrol 3-sulfate-d4 (triethylamine)

Cat. No.: B12421921
M. Wt: 413.5 g/mol
InChI Key: ZFXTYRNSFBAQQU-RNUYNDDYSA-N
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Description

Resveratrol 3-sulfate-d4 (triethylamine) is a deuterium-labeled derivative of Resveratrol 3-sulfate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of resveratrol derivatives. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which helps in tracing and quantifying the compound during various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-sulfate-d4 (triethylamine) typically involves the sulfation of resveratrol followed by deuterium labeling. The process begins with the sulfation of resveratrol using sulfur trioxide-pyridine complex in anhydrous conditions. The resulting Resveratrol 3-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Resveratrol 3-sulfate-d4 (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Resveratrol 3-sulfate-d4 (triethylamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Resveratrol 3-sulfate-d4 (triethylamine) has a wide range of scientific research applications:

    Chemistry: Used as a tracer in studying the metabolic pathways of resveratrol and its derivatives.

    Biology: Helps in understanding the biological effects of resveratrol at the cellular and molecular levels.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

Resveratrol 3-sulfate-d4 (triethylamine) exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

    Cardioprotective Effects: Modulates lipid metabolism and improves endothelial function.

    Neuroprotective Effects: Protects neurons from oxidative damage and apoptosis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resveratrol 3-sulfate-d4 (triethylamine) is unique due to its deuterium labeling, which allows for precise tracing and quantification in biological studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C20H27NO6S

Molecular Weight

413.5 g/mol

IUPAC Name

N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D;

InChI Key

ZFXTYRNSFBAQQU-RNUYNDDYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O

Origin of Product

United States

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